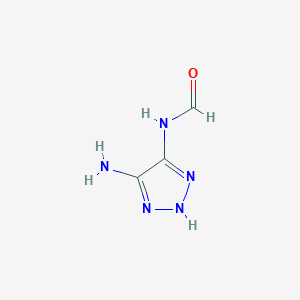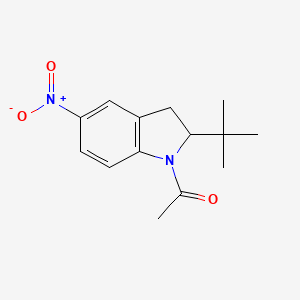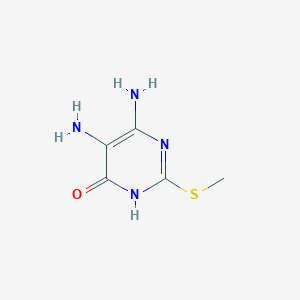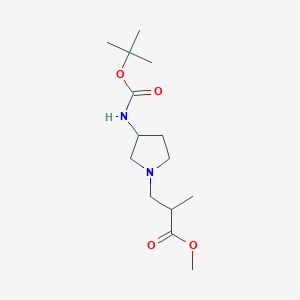
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester is a complex organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a Boc-protected amino group, a pyrrolidine ring, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propionic Acid Derivative: The protected pyrrolidine is then reacted with 2-methyl-propionic acid chloride in the presence of a base to form the corresponding propionic acid derivative.
Esterification: The final step involves the esterification of the propionic acid derivative using methanol and a catalyst such as sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound can act as a substrate or inhibitor for enzymes, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Boc-amino-pyrrolidin-1-yl)-pyridin-3-yl-acetic acid
- 3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid
Uniqueness
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester is unique due to its specific structural features, such as the presence of a methyl ester group and a Boc-protected amino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
886364-48-3 |
|---|---|
Fórmula molecular |
C14H26N2O4 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C14H26N2O4/c1-10(12(17)19-5)8-16-7-6-11(9-16)15-13(18)20-14(2,3)4/h10-11H,6-9H2,1-5H3,(H,15,18) |
Clave InChI |
QHQABJVSGUGKSW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCC(C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
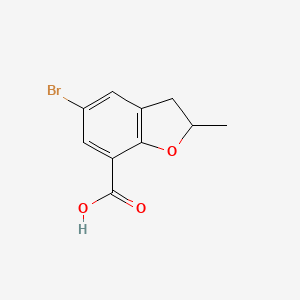
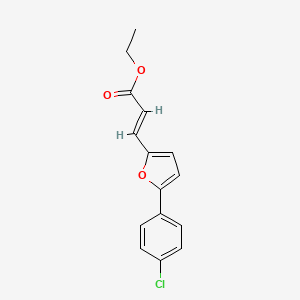
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
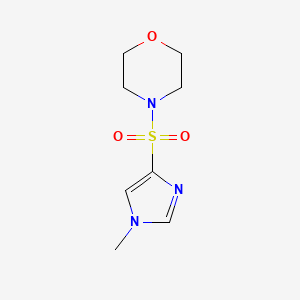
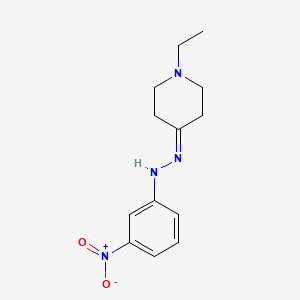
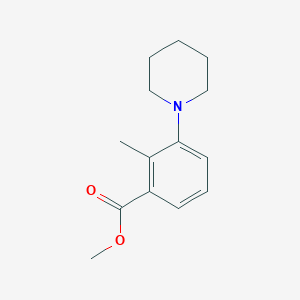
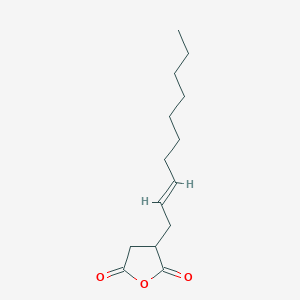
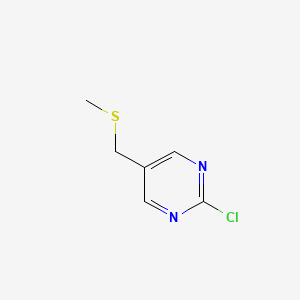
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
